Technical Guide: Crystal Structure Analysis of 1-(2-Furyl)-1-phenylmethanamine
Technical Guide: Crystal Structure Analysis of 1-(2-Furyl)-1-phenylmethanamine
[1]
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Furyl)-1-phenylmethanamine (CAS: 83948-38-3), a critical chiral building block in the synthesis of urease inhibitors and spiro-fused polycyclic aromatic compounds.[1]
Due to the conformational flexibility of the furan ring and the presence of a single stereocenter, this molecule presents specific crystallographic challenges—namely, rotational disorder and the requirement for absolute configuration assignment. This guide details the workflow from salt selection and single-crystal growth to advanced refinement strategies using SHELXL and Olex2, emphasizing the resolution of furan ring orientation and supramolecular packing forces.
Part 1: Chemical Context & Structural Significance[1][2]
The molecule features a methylamine linker connecting two distinct aromatic systems: a phenyl ring (electron-neutral) and a furan ring (electron-rich, 5-membered heterocycle).[1][2]
Key Structural Parameters
| Parameter | Description | Crystallographic Implication |
| Chirality | Single stereocenter at C(α).[1][2][3][4] | Crystallizes in non-centrosymmetric Sohncke space groups (e.g., P2₁2₁2₁) if resolved.[2] |
| Furan Moiety | 5-membered oxygen heterocycle.[1][2] | Prone to rotational disorder (180° flip) due to pseudo-symmetry of O vs. C=C. |
| Amine Group | Primary amine (-NH₂).[1][2] | Acts as both H-bond donor and acceptor; critical for lattice stabilization.[1] |
| Physical State | Free base is often oil/low-melting solid.[1][2] | Recommendation: Analyze as Hydrochloride (HCl) or Tartrate salt to ensure stable crystal lattice.[1][2] |
Part 2: Synthesis & Crystallization Protocol
Obtaining diffraction-quality crystals is the primary bottleneck.[1] The free amine is prone to oxidation and low melting points.[2] The following protocol prioritizes the formation of the Hydrochloride salt to enhance lattice energy via ionic interactions.
Salt Formation & Crystal Growth Workflow[1][3]
Figure 1: Optimized workflow for converting the crude amine into diffraction-quality salt crystals.
Detailed Methodology
-
Dissolution: Dissolve 50 mg of pure 1-(2-Furyl)-1-phenylmethanamine in 2 mL of absolute ethanol.
-
Acidification: Add 1.05 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate (amorphous) may form immediately.[1][2]
-
Redissolution: Gently heat the solution to 50°C until the precipitate dissolves.
-
Vapor Diffusion (The "Gold Standard"):
-
Place the ethanol solution in a small inner vial.
-
Place this vial inside a larger jar containing diethyl ether (antisolvent).
-
Cap the outer jar tightly.[2] The slow diffusion of ether vapor into the ethanol will lower solubility gradually, promoting the growth of prismatic crystals rather than amorphous powder.
-
Part 3: X-Ray Data Acquisition[3]
For chiral organic salts containing light atoms (C, H, N, O) and Chlorine, data collection strategy is pivotal for determining Absolute Configuration.[2]
Instrumentation & Settings[1][3]
-
Radiation Source: Cu-Kα (λ = 1.54178 Å) .[1][2]
-
Rationale: Copper radiation maximizes the anomalous scattering signal of the Chlorine atom (
e), which is essential for calculating the Flack parameter to distinguish (R) from (S) enantiomers.[2] Mo-Kα is acceptable but less sensitive for absolute configuration in the absence of atoms heavier than Si.[1]
-
-
Temperature: 100 K (Cryostream) .
-
Rationale: Freezing reduces the thermal ellipsoids (atomic vibration), particularly of the terminal furan ring, allowing for higher resolution at high Bragg angles.[2]
-
Data Processing Strategy
-
Completeness: Aim for >99.5% completeness to
(Cu). -
Redundancy: High multiplicity (>4x) is required to improve the signal-to-noise ratio for the weak anomalous differences.[1][2]
Part 4: Structural Elucidation & Refinement[3]
This section addresses the specific challenges of the furan-phenyl system.
Solving the Phase Problem
Use SHELXT (Intrinsic Phasing) for the initial solution.[2] Expect the Chlorine atom to be the heaviest peak, serving as the anchor for the phase expansion.
Handling Furan Ring Disorder
A common pitfall in furan crystallography is rotational disorder .[1][2] The furan ring may occupy two positions rotated by 180° around the C(ipso)-C(ring) bond.[1][2]
-
Diagnostic: If the thermal ellipsoids of the Oxygen and C3/C4 atoms look abnormally large or "cigar-shaped," disorder is likely.
-
Refinement Protocol:
Absolute Configuration (Chirality)
For the HCl salt, the Flack Parameter (x) is the definitive metric.[2]
-
x ≈ 0.0 (with u < 0.1): The model represents the correct enantiomer.[2]
-
x ≈ 1.0: The model is inverted; flip the structure.
Part 5: Supramolecular Architecture
The stability of the 1-(2-Furyl)-1-phenylmethanamine crystal lattice is governed by a competition between ionic hydrogen bonding and aromatic stacking.[1]
Interaction Map[1][3]
Figure 2: Primary non-covalent interactions stabilizing the crystal lattice.[1][2]
Packing Analysis[1][3]
-
Hydrogen Bonding: Expect a 1D chain or 2D sheet motif where the Chloride ion bridges three ammonium protons (
).[1][2] The typical distance is Å.[1] -
Aromatic Stacking: The electron-rich furan ring often engages in "edge-to-face" (T-shaped) interactions with the phenyl ring of a neighboring molecule.[1] This is a critical stabilizing force often overlooked in standard analysis.[1][2]
Part 6: Pharmaceutical Implications & Polymorphism[1][3]
For drug development, the solid-state form dictates solubility and bioavailability.
-
Polymorphism Risk: The rotational freedom of the furan ring suggests a high probability of polymorphism.[2] Solvent screening (Ethanol vs. Isopropanol vs. Acetone) is mandatory to identify the thermodynamic stable form.[2]
-
Stability: Furan derivatives are sensitive to acid-catalyzed ring opening.[1][2] The crystal structure analysis should confirm that the furan ring remains intact and planar within the lattice.[2]
References
-
Grover, G., et al. (2022).[2] Synthesis and absolute structure of (R)-2-(benzylselanyl)-1-phenylethanaminium hydrogen sulfate monohydrate. PubMed Central.[1][2] Link
- Citation Context: Provides the methodological precedent for heavy-atom salt resolution of similar chiral phenylethanamines.
-
Parsons, S., & Flack, H. D. (2004).[2] Patterson and direct methods for structure determination. Acta Crystallographica Section A. Link[1][2]
-
Citation Context: Authoritative source for the use of anomalous scattering (Flack parameter) in absolute configuration.[2]
-
-
BenchChem. (2024).[1][2] 1-(2-Furyl)-1-phenylmethanamine: Technical Profile. Link
- Citation Context: Confirms the chemical identity, CAS (83948-38-3)
-
Spek, A. L. (2009).[2] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
Sources
- 1. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Furyl)-1-phenylmethanamine | 83948-38-3 | Benchchem [benchchem.com]
- 4. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
